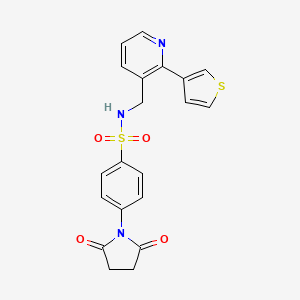

![molecular formula C16H17N3O5 B2754665 4-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazin-2-one CAS No. 1396802-37-1](/img/structure/B2754665.png)

4-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazin-2-one” is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxole group, an azetidine group, and a piperazin-2-one group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions such as Pd-catalyzed arylation and Noyori asymmetric hydrogenation .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzo[d][1,3]dioxole group is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the benzo[d][1,3]dioxole group is a colorless liquid .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Therapeutic Applications

In the realm of medicinal chemistry, the piperazine moiety, a cyclic molecule containing two nitrogen atoms, has been identified as a promising structure for the development of new therapeutic agents. Research has demonstrated that many piperazine derivatives exhibit central pharmacological activity, primarily through the activation of the monoamine pathway. This has led to their investigation for various central therapeutic applications, including as antipsychotic, antidepressant, and anxiolytic drugs. Notably, benzylpiperazine, a prototype of piperazine derivatives, has been the focus of studies due to its stimulant and euphoric effects, highlighting the potential of piperazine-based compounds in therapeutic settings (A. F. Brito et al., 2018).

Antimicrobial and Antifungal Properties

Another aspect of scientific research into piperazine derivatives involves their synthesis and evaluation for antimicrobial activities. Studies have synthesized novel derivatives and screened them for their efficacy against various microorganisms. Some compounds have demonstrated good or moderate activities, indicating the potential of these derivatives in combating microbial infections. This research contributes to the ongoing search for new antimicrobial agents in response to the rising threat of antibiotic-resistant bacteria (H. Bektaş et al., 2007).

Enzyme Inhibition and Anticancer Potential

Further investigations into piperazine derivatives have focused on their potential as enzyme inhibitors and anticancer agents. New mono Mannich bases with piperazines have been prepared to evaluate their cytotoxic/anticancer properties and their inhibitory effects on human carbonic anhydrase I and II isoenzymes. Some derivatives exhibited high tumor selectivity and potent enzyme inhibitory activity, suggesting their utility as lead compounds for further therapeutic development (M. Tuğrak et al., 2019).

Structural and Conformational Studies

Research has also extended to the structural and conformational analysis of piperazine derivatives. Studies on the crystal structures of active and non-active piperazine derivatives have provided insights into their anti-malarial activity. These findings underscore the importance of molecular conformation and substituent placement for generating biological activity, offering guidance for the design of more effective therapeutic agents (W. Cunico et al., 2009).

Propiedades

IUPAC Name |

4-[1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5/c20-14-8-18(4-3-17-14)16(22)11-6-19(7-11)15(21)10-1-2-12-13(5-10)24-9-23-12/h1-2,5,11H,3-4,6-9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWRPYSPUBJZPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2754582.png)

![1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2754585.png)

![N-(1-cyanocyclopentyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide](/img/structure/B2754586.png)

![4-(dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2754589.png)

![2-([1,1'-biphenyl]-4-yl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2754590.png)

![11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2754591.png)

![2-[3-(2-Ethyl-4-oxoquinazolin-3-yl)propyl]isoindole-1,3-dione](/img/structure/B2754595.png)

![N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2754597.png)

![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2754598.png)

![Isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B2754604.png)